An In-depth Technical Guide to {5-Oxaspiro[2.4]heptan-6-yl}methanamine: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to {5-Oxaspiro[2.4]heptan-6-yl}methanamine: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
{5-Oxaspiro[2.4]heptan-6-yl}methanamine is a unique spirocyclic amine featuring a cyclopropane ring fused to a tetrahydrofuran ring. This scaffold is of significant interest in medicinal chemistry due to its inherent three-dimensionality, a characteristic often correlated with improved pharmacological properties. Spirocyclic systems, particularly those incorporating heteroatoms (oxa-spirocycles), can offer enhanced aqueous solubility, novel intellectual property, and unique vector orientations for substituent placement compared to traditional flat aromatic rings. This guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine. It further delves into its physicochemical properties, potential applications in drug discovery, and detailed experimental protocols for its synthesis and characterization, serving as a vital resource for researchers engaged in the development of novel therapeutics.
Introduction: The Value of 3D Scaffolds in Modern Drug Discovery
The imperative in contemporary drug discovery is to explore novel chemical space to identify next-generation therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. There is a discernible shift away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Spirocyclic compounds, which contain two rings connected by a single common atom, are at the forefront of this movement.
The spirocyclic framework offers several distinct advantages:
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Conformational Rigidity: The fixed orientation of the two rings reduces the entropic penalty upon binding to a biological target, which can lead to higher potency.
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Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to decreased lipophilicity and increased aqueous solubility, key attributes for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The incorporation of an oxygen atom, as in oxa-spirocycles, can further enhance solubility through hydrogen bonding opportunities.
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Novel Exit Vectors: The tetrahedral nature of the spiro-atom provides unique, spatially-defined vectors for substituents, allowing for a more precise and comprehensive exploration of the target's binding pocket.
The {5-Oxaspiro[2.4]heptan-6-yl}methanamine core, combining a strained cyclopropane ring with a tetrahydrofuran moiety, represents an intriguing and relatively underexplored scaffold for the design of novel bioactive agents.
Chemical Structure and Stereochemistry
The structure of {5-Oxaspiro[2.4]heptan-6-yl}methanamine is defined by its IUPAC name. The spiro[2.4]heptane core consists of a cyclopropane ring (three carbons, thus two in addition to the spiro atom) and a cyclopentane ring (five carbons, four in addition to the spiro atom). The "5-oxa" designation indicates that the carbon at position 5 is replaced by an oxygen atom, forming a tetrahydrofuran ring. The "methanamine" group (-CH₂NH₂) is attached at the 6-position.
The molecule possesses two stereocenters: the spiro-carbon and the carbon at position 6, to which the aminomethyl group is attached. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis/trans) between the aminomethyl group and the cyclopropane ring will significantly influence the overall 3D shape of the molecule and, consequently, its biological activity. The synthesis of specific stereoisomers remains a key challenge and a critical consideration for any drug development program.
Caption: 2D Structure of {5-Oxaspiro[2.4]heptan-6-yl}methanamine.
Synthesis and Manufacturing
The synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine can be approached from its corresponding lactone precursor, 5-oxaspiro[2.4]heptan-6-one. This key intermediate has been synthesized via several patented routes, often in the context of developing leukotriene antagonists.
A general and efficient method for the synthesis of oxa-spirocycles involves iodocyclization. For the specific synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine, a two-step sequence from a suitable precursor has been described.
Synthesis of the Precursor Lactone: 5-Oxaspiro[2.4]heptan-6-one
A common synthetic strategy for the lactone precursor involves the cyclization of a bis(bromomethyl) compound with zinc, in a reaction analogous to an intramolecular Wurtz synthesis.
Caption: Synthetic pathway to the key intermediate 5-Oxaspiro[2.4]heptan-6-one.
Synthesis of {5-Oxaspiro[2.4]heptan-6-yl}methanamine
A documented synthesis of the target amine proceeds from a tosylated precursor via a two-step process involving azidation followed by reduction.
Caption: Two-step synthesis of the target amine from a tosylated precursor.
Experimental Protocol: Synthesis of (5-Oxaspiro[2.4]heptan-6-yl)methanamine (5b)
The following protocol is adapted from the supporting information of a study on oxa-spirocycles.
Step 1: Azidation
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To a solution of (5-Oxaspiro[2.4]heptan-6-yl)methyl 4-methylbenzenesulfonate (precursor 5a) (1.0 equivalent) in dimethylformamide (DMF), add sodium azide (NaN₃) (3.0 equivalents).
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Heat the reaction mixture to 50°C and stir for 15 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
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Extract the aqueous mixture with a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE) (4 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the azide intermediate.
Step 2: Reduction
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Dissolve the crude azide intermediate from the previous step in a suitable solvent (e.g., methanol or ethanol).
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the product by column chromatography on silica gel to afford pure {5-Oxaspiro[2.4]heptan-6-yl}methanamine.
Physicochemical Properties
Detailed experimental data for {5-Oxaspiro[2.4]heptan-6-yl}methanamine is not widely available in the public domain. The following table summarizes its basic identifiers and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | PubChem |
| Molecular Weight | 127.19 g/mol | PubChem |
| CAS Number | 2060041-80-5 | NextSDS |
| Appearance | Liquid (predicted) | Sigma-Aldrich |
| Predicted XlogP | -0.1 | PubChem |
| Predicted boiling point | 195.3 ± 25.0 °C at 760 mmHg | ChemSpider |
| Predicted pKa | 9.56 ± 0.10 | ChemAxon |
The negative predicted XlogP value suggests that the compound is likely to have good aqueous solubility, a desirable property for drug candidates.
Applications in Drug Discovery and Development
While there is no specific biological data for {5-Oxaspiro[2.4]heptan-6-yl}methanamine in the public literature, the therapeutic potential of this scaffold can be inferred from the applications of its precursors and related spirocyclic structures.
Intermediate for Leukotriene Antagonists
The key precursor, 5-oxaspiro[2.4]heptan-6-one, is cited in patents as a crucial intermediate for the synthesis of leukotriene antagonists. Leukotrienes are inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions. Antagonists of leukotriene receptors, such as montelukast and zafirlukast, are established therapies for these conditions. The use of the 5-oxaspiro[2.4]heptane core in this context suggests that it serves as a valuable building block for constructing molecules that can effectively interact with the leukotriene receptor.
Privileged Scaffold in Medicinal Chemistry
Spirocyclic amines are increasingly recognized as "privileged scaffolds" in medicinal chemistry. They are found in a number of approved drugs and clinical candidates targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The rigid, 3D nature of the {5-Oxaspiro[2.4]heptan-6-yl}methanamine scaffold makes it an attractive starting point for library synthesis and hit-to-lead optimization campaigns. The primary amine handle provides a convenient point for chemical modification and elaboration.
Conclusion and Future Outlook
{5-Oxaspiro[2.4]heptan-6-yl}methanamine is a structurally intriguing molecule with significant potential in medicinal chemistry. Its 3D architecture, coupled with the favorable physicochemical properties often associated with oxa-spirocycles, makes it a valuable scaffold for the design of novel therapeutics. While the direct biological activity of this specific amine is yet to be reported in the public domain, its connection to the synthesis of leukotriene antagonists provides a strong rationale for its exploration in inflammatory diseases.
Future research in this area should focus on several key aspects:
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Stereoselective Synthesis: Development of synthetic routes to access the individual stereoisomers of {5-Oxaspiro[2.4]heptan-6-yl}methanamine is crucial for understanding the structure-activity relationship.
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Biological Screening: The compound and its derivatives should be screened against a panel of biological targets, particularly those involved in inflammatory pathways, to uncover novel biological activities.
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Elucidation of Experimental Properties: A thorough experimental characterization of its physicochemical and ADME/Tox properties is necessary to validate its potential as a drug-like scaffold.
The information compiled in this guide serves as a foundational resource for researchers and drug developers interested in leveraging the unique properties of this promising spirocyclic amine.
References
- PubChem. (n.d.). {5-oxaspiro[2.4]heptan-6-yl}methanamine. National Center for Biotechnology Information.
- NextSDS. (n.d.). {5-oxaspiro[2.4]heptan-6-yl}methanamine — Chemical Substance Information.
- Sigma-Aldrich. (n.d.). 1-{5-oxaspiro[2.4]heptan-6-yl}methanamine.
- Mykhailiuk, P. K., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar.
- Google Patents. (n.d.). CA2145735A1 - Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein.
- Canadian Medical Association Journal. (1999). Leukotriene-receptor antagonists and related compounds.
- StatPearls. (2023). Leukotriene Receptor Antagonists. NCBI Bookshelf.
- PubMed. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.
- ChemSpider. (n.d.). 5-oxaspiro[2.4]heptan-6-ylmethanamine. Royal Society of Chemistry.
- ChemAxon. (n.d.). pKa Plugin.
